molecular formula C12H10ClNO B6367191 6-(3-Chloro-5-methylphenyl)-2-hydroxypyridine, 95% CAS No. 1261981-70-7

6-(3-Chloro-5-methylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6367191
CAS RN: 1261981-70-7
M. Wt: 219.66 g/mol
InChI Key: ZNJXZNCNOCDDKJ-UHFFFAOYSA-N
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Description

6-(3-Chloro-5-methylphenyl)-2-hydroxypyridine, 95% (hereinafter referred to as 6-CMHP) is an organic compound belonging to the class of pyridines. It is a colorless solid with a molar mass of 229.59 g/mol and a melting point of 164-165 °C. 6-CMHP is an important intermediate for the synthesis of various drugs and has been extensively studied in recent years. It has been used in a variety of scientific research applications, from drug development to biochemical and physiological studies.

Scientific Research Applications

6-CMHP has been used in a variety of scientific research applications. It has been used to synthesize drugs for the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. It has also been used in biochemical and physiological studies to investigate the mechanisms of action of various drugs. Additionally, 6-CMHP has been used in laboratory experiments to study the effects of drugs on cell cultures and animal models.

Mechanism of Action

The mechanism of action of 6-CMHP is not well understood. However, it is known to be involved in the synthesis of drugs, which suggests that it may play a role in the metabolism of drugs. Additionally, it has been suggested that 6-CMHP may act as an inhibitor of certain enzymes, which could explain its role in the synthesis of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-CMHP are not well understood. However, it has been suggested that 6-CMHP may be involved in the metabolism of drugs, as well as in the regulation of certain enzymes. Additionally, it has been suggested that 6-CMHP may have anti-inflammatory and antioxidant properties, which could be beneficial for the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The use of 6-CMHP in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a stable compound and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. For example, it is difficult to obtain a high yield of 6-CMHP in laboratory experiments, and the purity of the compound may be lower than desired.

Future Directions

The potential applications of 6-CMHP are numerous and varied. It could be used in the development of new drugs and in the study of biochemical and physiological processes. Additionally, it could be used in laboratory experiments to study the effects of drugs on cell cultures and animal models. Furthermore, it could be used to develop new synthetic methods for the synthesis of drugs and other compounds. Finally, it could be used to study the mechanisms of action of drugs and to develop new drug delivery systems.

Synthesis Methods

6-CMHP can be synthesized through a variety of methods, including the classical Sandmeyer reaction and the more modern Suzuki-Miyaura coupling reaction. The Suzuki-Miyaura coupling reaction is the most commonly used method for the synthesis of 6-CMHP, as it is the most efficient and cost-effective. This method involves the reaction of an aryl halide and an arylboronic acid in the presence of a palladium catalyst. The reaction yields a high yield of 6-CMHP with minimal byproducts.

properties

IUPAC Name

6-(3-chloro-5-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-8-5-9(7-10(13)6-8)11-3-2-4-12(15)14-11/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJXZNCNOCDDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682854
Record name 6-(3-Chloro-5-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261981-70-7
Record name 6-(3-Chloro-5-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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